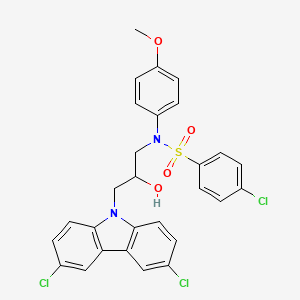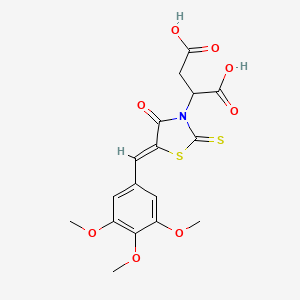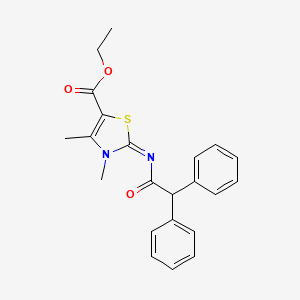
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C22H24N2O . It’s a diaryl-substituted cyclohexenone .
Synthesis Analysis
The synthesis of diaryl-substituted cyclohexenone acids, such as “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one”, can be achieved starting from phenyl pyruvate and suitable enones . The reaction can be carried out in alkaline tert-butanol or toluene solutions in microwave-assisted conditions . The product was synthesized from phenylpyruvic acid and from presynthesized enone 4-phenyl-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” is characterized by the presence of a cyclohexenone ring, which is substituted with two phenyl groups and a phenylpiperazinyl group .
Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with a similar structure to “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Alzheimer’s Disease Treatment
The compound has potential application in the treatment of Alzheimer’s disease. One of the synthesized compounds exhibited potent inhibitory activity against AChE, indicating its potential as a selective AChE inhibitor . This compound could be considered as a lead compound for the development of AD drugs .
Anti-inflammatory Agents
Compounds with a similar structure have been synthesized and investigated for their anti-inflammatory activities using the carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .
Antibacterial Activity
Docking simulation of similar compounds towards the oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions . This suggests potential antibacterial activity.
Cytotoxicity Studies
The main idea of synthesizing new piperazine containing pyridazin-3 (2H)-ones derivatives is to study the cytotoxicity of the products . These additional groups may enhance the biological activity .
properties
IUPAC Name |
5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUIHBCBDNBBEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)


![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)
